molecular formula C6H4ClNO4 B14522882 6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid CAS No. 62616-32-4

6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid

Cat. No.: B14522882
CAS No.: 62616-32-4
M. Wt: 189.55 g/mol
InChI Key: HPPSWPZQNYSSKL-UHFFFAOYSA-N
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Description

6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid is a heterocyclic compound with a pyran ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of amino, chloro, and oxo functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as p-toluenesulfonic acid (pTSA) are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid involves its interaction with various molecular targets and pathways. The amino and chloro groups can interact with enzymes and receptors, leading to biological effects. The compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid is unique due to the presence of both amino and chloro groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

62616-32-4

Molecular Formula

C6H4ClNO4

Molecular Weight

189.55 g/mol

IUPAC Name

2-amino-4-chloro-6-oxopyran-3-carboxylic acid

InChI

InChI=1S/C6H4ClNO4/c7-2-1-3(9)12-5(8)4(2)6(10)11/h1H,8H2,(H,10,11)

InChI Key

HPPSWPZQNYSSKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(OC1=O)N)C(=O)O)Cl

Origin of Product

United States

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